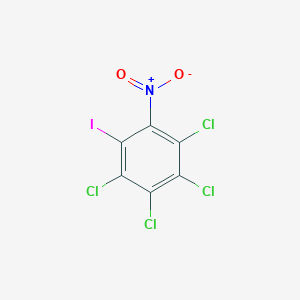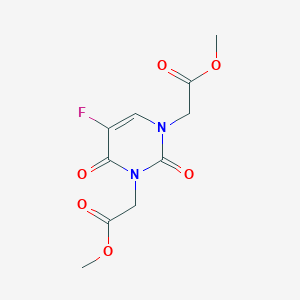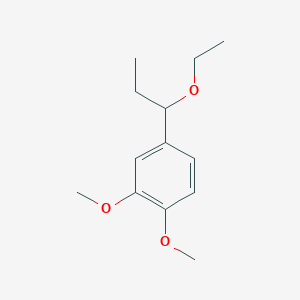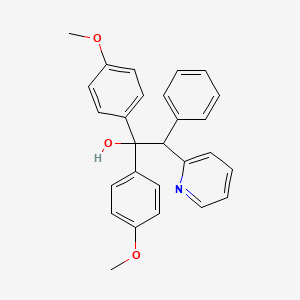![molecular formula C16H20Cl2O B14622927 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 57053-78-8](/img/structure/B14622927.png)
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is a chemical compound characterized by its unique structure, which includes a dichlorinated hepta-dienyl group attached to an ethylbenzene moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene typically involves the reaction of 7,7-dichloro-3-methylhepta-2,6-dien-1-ol with 4-ethylphenol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dichlorinated group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-3-methylbenzene
- 5-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-2H-1,3-benzodioxole
Uniqueness
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is unique due to its specific structural features, such as the position of the ethyl group and the dichlorinated hepta-dienyl moiety
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
57053-78-8 |
|---|---|
Formule moléculaire |
C16H20Cl2O |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
1-(7,7-dichloro-3-methylhepta-2,6-dienoxy)-4-ethylbenzene |
InChI |
InChI=1S/C16H20Cl2O/c1-3-14-7-9-15(10-8-14)19-12-11-13(2)5-4-6-16(17)18/h6-11H,3-5,12H2,1-2H3 |
Clé InChI |
XBXWOIBGILYCEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC=C(C)CCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




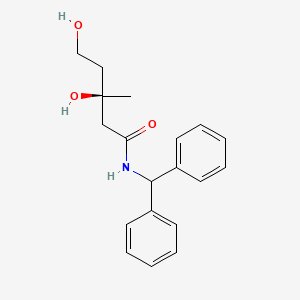
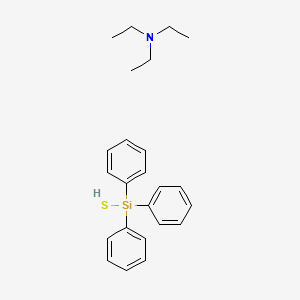
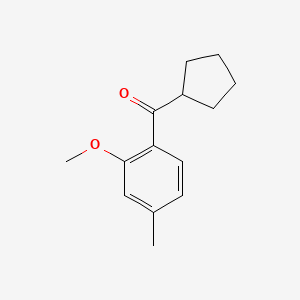
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)


